Thiacloprid

Vue d'ensemble

Description

Le thiacloprid est un insecticide appartenant à la classe des néonicotinoïdes. Il est principalement utilisé en agriculture pour lutter contre une variété d'insectes suceurs et broyeurs, tels que les pucerons et les aleurodes. Le this compound agit en perturbant le système nerveux des insectes, ce qui entraîne leur mort finale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le thiacloprid est synthétisé par un processus en plusieurs étapesLes conditions réactionnelles impliquent généralement l'utilisation de solvants comme le dichlorométhane et l'acétonitrile, et de réactifs tels que l'hydrure de sodium et la cyanamide .

Méthodes de production industrielle : En milieu industriel, le this compound est produit à l'aide de réacteurs chimiques à grande échelle. Le processus implique les mêmes étapes de base que la synthèse en laboratoire, mais il est optimisé pour des rendements et une efficacité plus élevés. Les conditions réactionnelles sont soigneusement contrôlées pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le thiacloprid subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers métabolites.

Réduction : Il peut être réduit dans des conditions spécifiques pour donner différents produits.

Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du groupe chloropyridinyle.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites qui peuvent être analysés à l'aide de techniques telles que la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour le développement de nouvelles méthodes de détection.

Biologie : Le this compound est étudié pour ses effets sur les organismes non ciblés, en particulier les pollinisateurs comme les abeilles mellifères.

Médecine : Des recherches sont en cours pour comprendre ses impacts potentiels sur la santé humaine.

Industrie : Le this compound est utilisé dans le développement de nouveaux insecticides et stratégies de lutte antiparasitaire.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs nicotiniques de l'acétylcholine dans le système nerveux des insectes. Cette liaison entraîne une surstimulation du système nerveux, provoquant une paralysie et finalement la mort. Les cibles moléculaires comprennent les récepteurs nicotiniques de l'acétylcholine, et les voies impliquées sont liées à la neurotransmission .

Applications De Recherche Scientifique

Crop Protection

Thiacloprid is effective in managing pest populations that threaten crop yield. It is particularly noted for its use in:

- Tomatoes : Field trials have demonstrated that a single basal soil application significantly reduces whitefly populations by 54.2–90.9% shortly after treatment, maintaining efficacy between 37.8–75.4% even after 60 days .

- Cotton and Other Crops : this compound is also employed against various pests in cotton and other vegetables, showing high effectiveness in controlling infestations that can lead to significant crop damage .

Integrated Pest Management (IPM)

This compound plays a role in IPM strategies due to its compatibility with biological control agents. For instance, studies have shown its effectiveness when combined with other pest management practices, enhancing overall pest control while minimizing environmental impact .

Toxicity Studies

This compound exhibits moderate toxicity levels across different exposure routes (oral, dermal, inhalation). Studies indicate potential sublethal effects on non-target species such as honeybees, raising concerns about its environmental footprint .

- Honeybee Studies : Research has highlighted the acute effects of low doses of this compound on bee populations, emphasizing the need for careful monitoring and risk assessment in agricultural practices .

Regulatory Considerations

Due to its potential risks to pollinators and other non-target organisms, regulatory bodies have imposed restrictions on this compound usage in several regions. The European Food Safety Authority (EFSA) has assessed these risks and recommended measures to mitigate environmental impacts .

Efficacy Against Specific Pests

A study conducted over two years assessed the efficacy of this compound against the whitefly population in tomato crops:

| Treatment Dose (kg/ha) | Efficacy Day 1 (%) | Efficacy Day 10 (%) | Efficacy Day 60 (%) |

|---|---|---|---|

| 7.5 | 54.2 | 72.7 | 37.8 |

| Higher Doses | Up to 90.9 | Maintained efficacy | Varied |

This table illustrates the initial high effectiveness of this compound compared to other treatments like abamectin, which showed negligible results against whiteflies .

Long-term Studies on Environmental Impact

Long-term studies have monitored the impact of this compound on soil health and non-target species over multiple growing seasons. These studies aim to provide a clearer understanding of both immediate and residual effects on ecosystems .

Mécanisme D'action

Thiacloprid exerts its effects by binding to nicotinic acetylcholine receptors in the nervous system of insects. This binding leads to the overstimulation of the nervous system, causing paralysis and eventually death. The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are related to neurotransmission .

Comparaison Avec Des Composés Similaires

Le thiacloprid est similaire à d'autres insecticides néonicotinoïdes tels que l'imidaclopride, l'acétamipride et le thiaméthoxame. il possède des propriétés uniques qui le rendent efficace contre certains ravageurs qui peuvent être résistants à d'autres néonicotinoïdes. Par exemple :

Imidaclopride : Plus toxique pour certains organismes non ciblés par rapport au this compound.

Acétamipride : Moins efficace contre certaines populations de ravageurs résistants.

Thiaméthoxame : Mode d'action similaire mais voies métaboliques différentes.

La structure chimique et le mode d'action uniques du this compound en font un outil précieux dans les stratégies de lutte antiparasitaire intégrée.

Activité Biologique

Thiacloprid is a neonicotinoid insecticide widely used in agriculture for pest control. Its biological activity has raised concerns regarding its effects on non-target organisms, particularly pollinators like bees, and its potential neurotoxic effects in mammals. This article reviews the biological activity of this compound, focusing on its immunosuppressive effects in bees, neurotoxic impacts in rodents, and developmental toxicity in avian models.

Overview of this compound

This compound is chemically classified as a neonicotinoid, acting on the nicotinic acetylcholine receptors (nAChRs) in insects. This mechanism leads to overstimulation of the nervous system, which is lethal to many pests but raises concerns about its impact on beneficial species and human health.

Immunosuppressive Effects in Bees

Recent studies have highlighted the immunosuppressive effects of this compound on solitary bees, specifically Osmia bicornis.

Key Findings:

- Hemocyte Density Reduction : Males exposed to this compound at concentrations of 200 and 555 µg/kg showed a significant reduction in hemocyte density, which is critical for immune response. In females, only exposure to 555 µg/kg resulted in similar reductions .

- Antimicrobial Activity Impairment : The antimicrobial activity of hemolymph was notably diminished in males exposed to both concentrations. Females showed reduced antimicrobial activity only at the highest dose .

- Statistical Analysis : The study utilized various statistical methods to validate findings, including Kruskal-Wallis tests and Mann-Whitney U tests, with p-values indicating significant differences (p < 0.001) between treated and control groups .

Neurotoxic Effects in Rodents

This compound's neurotoxic potential has been examined through studies involving rats.

Experimental Design:

- Rats were administered varying doses of this compound and clothianidin to observe behavioral changes and neurotoxic effects. For instance, a mixture of 400 mg/kg of clothianidin and 80 mg/kg of this compound led to observable signs such as decreased motor activity and seizures .

Results:

- Mortality Rates : High doses resulted in 100% mortality among rats within the first dose administration.

- Behavioral Changes : Animals exhibited significant behavioral changes post-exposure, including decreased food and water intake and impaired learning abilities .

Developmental Neurotoxicity

Research using chicken embryo models has demonstrated that this compound exposure can lead to developmental neurotoxicity.

Findings:

- Oxidative Stress : A dose-dependent increase in oxidative stress biomarkers was observed following exposure to this compound. This suggests that even low levels can initiate harmful biological responses .

- DNA Damage : The study indicated significant DNA damage and alterations in inflammatory markers due to this compound exposure, raising concerns about long-term developmental impacts .

Impact on Honey Bee Colonies

Contrary to some expectations regarding colony collapse disorder, a study found that long-term sublethal exposure to this compound did not significantly affect honey bee colony strength or survival rates.

Study Insights:

- Colony Performance : No significant differences were noted between treated and control colonies regarding mortality or infestation levels from parasites like Varroa destructor. However, there was a noted decrease in the immune response (hymenoptaecin expression) when challenged with bacteria .

Comparative Summary Table

| Study Focus | Organism | Key Findings | Concentration/Exposure |

|---|---|---|---|

| Immunosuppression | Osmia bicornis | Reduced hemocyte density; impaired antimicrobial activity | 200 & 555 µg/kg |

| Neurotoxicity | Rats | Behavioral changes; high mortality rates | 400 mg/kg + 80 mg/kg |

| Developmental Neurotoxicity | Chicken embryos | Increased oxidative stress; DNA damage | Varying doses |

| Colony Performance | Honey Bees | No significant impact on colony strength | Long-term sublethal exposure |

Propriétés

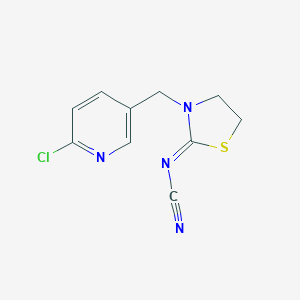

IUPAC Name |

[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKPVIRMVDYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034961, DTXSID60861210 | |

| Record name | Thiacloprid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [HSDB] | |

| Record name | Thiacloprid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

decomp >270 °C | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 185 mg/L at 20 °C, At 20 °C, in: n-hexane, <0.1 g/L; xylene, 0.30 g/L; dichloromethane, 160 g/L; n-octanol, 1.4 g/L; n-propanol, 3.0 g/L; acetone, 64 g/L; ethyl acetate, 9.4 g/L; polyethylene glycol, 42 g/L; acetonitrile, 52 g/L; and DMSO, 150 g/L | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.46 g at 20 °C | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.0X10-12 mm Hg at 20 °C (23X10-12 hPa at 20 °C) | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish crystalline powder, Crystals from ether | |

CAS No. |

111988-49-9 | |

| Record name | Thiacloprid [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111988499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiacloprid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiacloprid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanamide, N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]-, [N(Z)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIACLOPRID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSV3A944A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °C | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.